molecular formula C42H41N4O16-7 B1263615 Precorrin-2(7-)

Precorrin-2(7-)

Cat. No. B1263615
M. Wt: 857.8 g/mol
InChI Key: OQIIYZQTTMKFAU-ZNLOQLQNSA-G
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-2(7-) is heptaanionic form of precorrin-2. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a precorrin-2.

Scientific Research Applications

  • Enzyme Optimization in Precorrin-2 Synthesis :

    • In a study by (Fang et al., 2016), the optimization of enzyme concentrations involved in precorrin-2 synthesis was explored. Using response surface methodology, the optimal molar ratios of various enzymes for maximum precorrin-2 production were determined, enhancing the understanding of enzyme interactions in cobalamin and siroheme synthesis.
  • Structural Insights from Precorrin-8x Methyl Mutase :

    • The study by (Shipman et al., 2001) on the crystal structure of precorrin-8x methyl mutase provides insights into the mechanism of methyl migration, which is crucial for understanding the synthesis pathway from precorrin-2 to vitamin B12.
  • Heme Biosynthesis in Archaeon Methanosarcina Barkeri :

    • (Buchenau et al., 2006) revealed that Methanosarcina barkeri synthesizes protoheme via precorrin-2. This discovery adds to our understanding of diverse biological pathways for heme biosynthesis involving precorrin-2.
  • Isolation of Intermediates in Cobalamin Biosynthesis :

    • A study by (Deery et al., 2012) used an enzyme-trap approach to isolate intermediates in cobalamin (vitamin B12) biosynthesis, highlighting the role of precorrin-2 as a key intermediate.
  • Conformational Dynamics in NirE Methyltransferase :

    • The research by (Singh et al., 2016) investigated the role of NirE, a methyltransferase using precorrin-2 in heme d1 synthesis. This study provided significant insights into the structural and dynamic aspects of this crucial enzyme.
  • Role of NirJ in Heme d1 Biosynthesis :

    • (Brindley et al., 2010) explored the role of NirJ in the transformation of precorrin-2 into heme d1, elucidating the enzyme's function in the radical SAM class.
  • Synthesis of Cobalt-Precorrin Intermediates :

    • The work by (Kajiwara et al., 2006) on the synthesis of cobalt-precorrin intermediates using genetically engineered enzymes provided a deeper understanding of the roles of various enzymes in the anaerobic biosynthetic pathway of vitamin B12.

properties

Product Name

Precorrin-2(7-)

Molecular Formula

C42H41N4O16-7

Molecular Weight

857.8 g/mol

IUPAC Name

3-[(1Z,2S,3S,4Z,7S,8S,9Z)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,15,21,23,24-hexahydroporphyrin-21-ium-2-yl]propanoate

InChI

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-45H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-7/b29-14-,31-15-,32-16-/t23-,24-,41+,42+/m1/s1

InChI Key

OQIIYZQTTMKFAU-ZNLOQLQNSA-G

Isomeric SMILES

C[C@@]\1([C@@H](/C/2=C/C3=C(C(=C(N3)CC4=C(C(=C(N4)/C=C\5/[C@@]([C@@H](C(=N5)/C=C1\[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

CC1(C(C2=CC3=C(C(=C(N3)CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1[NH2+]2)CCC(=O)[O-])(C)CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Precorrin-2(7-)
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Precorrin-2(7-)
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Precorrin-2(7-)
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Precorrin-2(7-)
Reactant of Route 5
Precorrin-2(7-)
Reactant of Route 6
Precorrin-2(7-)

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